molecular formula C8H8N2O B029069 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 72716-80-4

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B029069
CAS No.: 72716-80-4
M. Wt: 148.16 g/mol
InChI Key: BUGNNHLZTBPABI-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 5 and 6, a carbonyl group at position 2, and a nitrile group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the condensation of acetylacetone with cyanoacetamide. This reaction is carried out under basic conditions, often using sodium ethoxide or potassium carbonate as the base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyridine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a metal catalyst.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, suggesting a potential mechanism for its anti-HIV activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 72716-80-4) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C₈H₈N₂O
  • Molecular Weight : 148.17 g/mol
  • CAS Number : 72716-80-4
  • MDL Number : MFCD03004855

Synthesis and Derivatives

The compound is synthesized through various methods that often involve the reaction of substituted pyridine derivatives with carbonitriles. Notably, studies have shown that modifications to the dihydropyridine structure can enhance biological activity. For instance, the introduction of different substituents at positions 1, 4, and 6 has been investigated for their effects on cytotoxicity and antimicrobial properties .

Anticancer Properties

This compound has demonstrated notable cytotoxic activity against various cancer cell lines. In a study evaluating a series of 1,4,6-trisubstituted derivatives, it was found that certain analogs exhibited significant cytotoxic effects:

CompoundCell LineIC50 (µM)Comparison
Compound 24HT29 (Colon)0.402.5x more active than Doxorubicin
Compound 15HeLa (Cervical)12.0Moderate activity
Compound 23A549 (Lung)9.0Significant activity

The most active compound in this series was found to be Compound 24 , which showed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties . Research has indicated that several derivatives display potent activity against both Gram-positive and Gram-negative bacteria:

CompoundTarget BacteriaActivity
Compound 24Staphylococcus aureusEquipotent to Ampicillin
Compound 20Escherichia coliModerate activity
Compound 15Candida albicansComparable to Clotrimazole

These findings suggest that modifications to the dihydropyridine core can enhance antimicrobial efficacy, making it a candidate for further development in treating infections .

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
  • Disruption of Cellular Membranes : Its lipophilic nature allows it to disrupt bacterial cell membranes.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Cytotoxicity Study : A comprehensive evaluation of different derivatives revealed a broad spectrum of cytotoxicity against multiple cancer cell lines, with IC50 values ranging from low nanomolar to micromolar concentrations .
  • Antimicrobial Evaluation : In vitro tests demonstrated that selected derivatives exhibited significant inhibition against common pathogens, suggesting potential utility in clinical settings for treating infections .

Properties

IUPAC Name

5,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-3-7(4-9)8(11)10-6(5)2/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGNNHLZTBPABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C(=C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343555
Record name 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72716-80-4
Record name 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Water was added to 2-methyl-3-oxobutanal sodium salt (1-013-01) (34.73 g), and to the reaction mixture was added 2-cyanoacetamide (23.91 g) and 1.76 mol/L piperidinium acetate (119.4 mL), and the reaction mixture was stirred under reflux in an oil bath at 127° C. After 21 h, to the reaction mixture was added gradually dropwise acetic acid (42.7 mL) at 65° C. as internal temperature for 15 min. After the stirring was continued until internal temperature became to 24° C., the resulting crystal was filtered, and washed with water to give 3-cyano-5,6-dimethyl-2-pyridone (1-013-02) (27.76 g, 65.9%, m.p. 258-263° C.).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methyl-3-oxobutanal sodium salt
Quantity
34.73 g
Type
reactant
Reaction Step One
Quantity
23.91 g
Type
reactant
Reaction Step Two
Quantity
119.4 mL
Type
reactant
Reaction Step Two
Quantity
42.7 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do thieno[2,3-b]pyridine derivatives exhibit neurotropic activity?

A1: While the exact mechanism of action can vary depending on the specific derivative, research suggests that these compounds may interact with neurotransmitter receptors or modulate the activity of enzymes involved in neurotransmission. For example, some thieno[2,3-b]pyridines have shown affinity for serotonin receptors [, ]. Further research is needed to fully elucidate the mechanisms underlying their neurotropic effects.

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